N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is a synthetic compound belonging to the phenethylamine class This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the benzene ring, a trifluoromethyl group at the 4 position, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common route starts with the synthesis of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine. This intermediate can be prepared by the reaction of 2,5-dimethoxybenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent .
The next step involves the acylation of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine with trifluoroacetic anhydride to form the desired trifluoroacetamide derivative. The reaction is typically carried out under anhydrous conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine: A related compound with similar structural features but lacking the trifluoroacetamide group.
2,5-Dimethoxy-4-(trifluoromethyl)amphetamine: An analogue with an additional alpha-methyl group, known for its psychoactive properties.
Uniqueness
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13F6NO3 |
---|---|
Molecular Weight |
345.24 g/mol |
IUPAC Name |
N-[2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H13F6NO3/c1-22-9-6-8(12(14,15)16)10(23-2)5-7(9)3-4-20-11(21)13(17,18)19/h5-6H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
IXKYQVNNGNIYAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)C(F)(F)F |
Origin of Product |
United States |
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